molecular formula C2H4O2Zn+2 B057238 ZINC acetate CAS No. 557-34-6

ZINC acetate

Cat. No. B057238
Key on ui cas rn: 557-34-6
M. Wt: 125.4 g/mol
InChI Key: DJWUNCQRNNEAKC-UHFFFAOYSA-L
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Patent
US06165278

Procedure details

The solution and method according to the present invention use the principle of the dissolution of the conductive powder (e.g. zinc oxide) and of the organic matrix of the thermal grease. The electronic card is treated with a substantially water-free alcoholic solution of a neutral ammonium salt of organic acid (e.g. ammonium acetate or propionate). The ammonium salt (e.g. ammonium acetate) reacts with zinc oxide giving zinc acetate, that are soluble in alcohol, while the organic matrix (e.g. polyether polyol polymers) is dissolved by the alcohol (e.g. isopropanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[C:3]([O-:6])(=[O:5])[CH3:4].[NH4+].[C:8]([O-:12])(=[O:11])[CH2:9]C>O>[C:3]([O-:6])(=[O:5])[CH3:4].[Zn+2:2].[C:8]([O-:12])(=[O:11])[CH3:9] |f:0.1,2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Three
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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